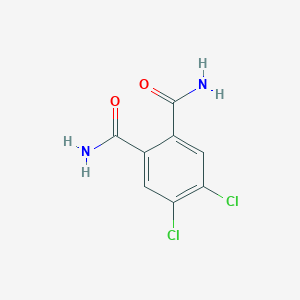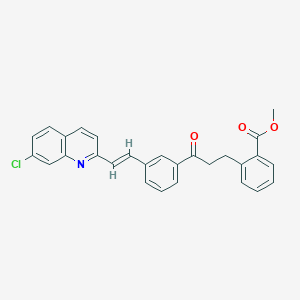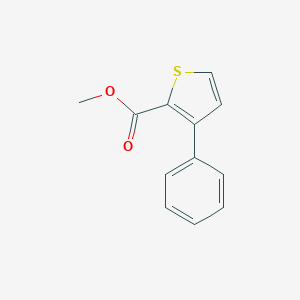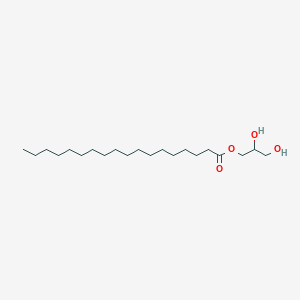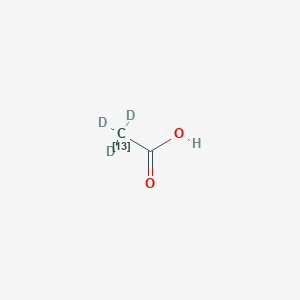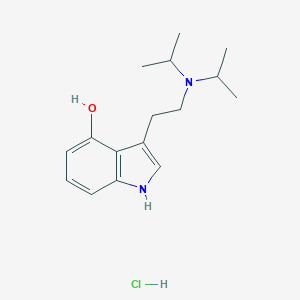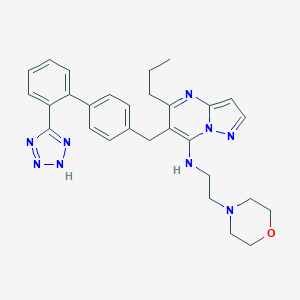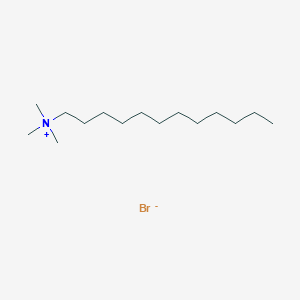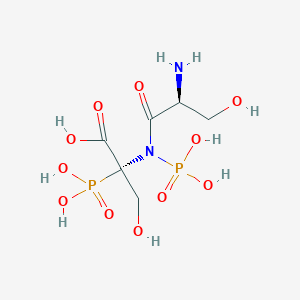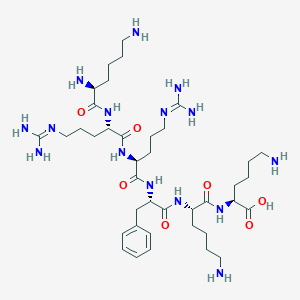
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine (KR-12) is a synthetic peptide that has been extensively studied for its potential applications in various fields of science. KR-12 is a cationic peptide that is composed of six amino acids and has a net positive charge. This peptide has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for future research.
作用機序
The mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the disruption of the cell membrane of microorganisms. The cationic nature of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine allows it to interact with the negatively charged cell membrane, leading to membrane destabilization and cell death. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have immunomodulatory properties, which may contribute to its antimicrobial and anticancer effects.
生化学的および生理学的効果
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response.
実験室実験の利点と制限
One advantage of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a range of microorganisms, making it a useful tool for studying microbial infections. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have low toxicity, making it a safer alternative to traditional antimicrobial agents.
One limitation of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its cost. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine using SPPS techniques can be expensive, making it difficult to produce large quantities of the peptide. Additionally, the mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. One area of interest is the development of new antimicrobial agents based on the structure of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. Additionally, the immunomodulatory properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be explored further for potential applications in treating inflammatory diseases. Finally, the anticancer properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be investigated further for potential use in cancer treatment.
合成法
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the coupling of amino acids in a specific sequence using a resin-bound peptide as a starting material. The process involves several steps, including deprotection, coupling, and cleavage of the peptide from the resin.
科学的研究の応用
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been extensively studied for its potential applications in various fields of science. In the medical field, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have antimicrobial and antiviral properties. It has been demonstrated to be effective against a range of microorganisms, including bacteria, fungi, and viruses. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anticancer properties, making it a promising candidate for cancer treatment.
特性
CAS番号 |
141363-42-0 |
|---|---|
製品名 |
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine |
分子式 |
C39H71N15O7 |
分子量 |
862.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H71N15O7/c40-19-7-4-14-26(43)32(55)50-28(17-10-22-48-38(44)45)33(56)51-29(18-11-23-49-39(46)47)35(58)54-31(24-25-12-2-1-3-13-25)36(59)52-27(15-5-8-20-41)34(57)53-30(37(60)61)16-6-9-21-42/h1-3,12-13,26-31H,4-11,14-24,40-43H2,(H,50,55)(H,51,56)(H,52,59)(H,53,57)(H,54,58)(H,60,61)(H4,44,45,48)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
DIQJFAIJAGXALW-HPMAGDRPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
配列 |
KRRFKK |
同義語 |
Lys-Arg-Arg-Phe-Lys-Lys lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine SQ 32429 SQ-32429 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



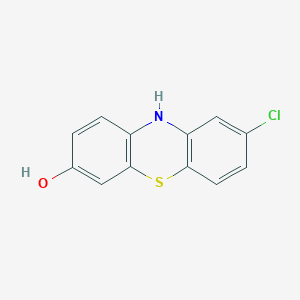
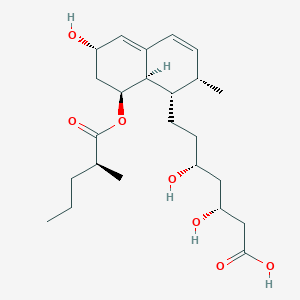
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
